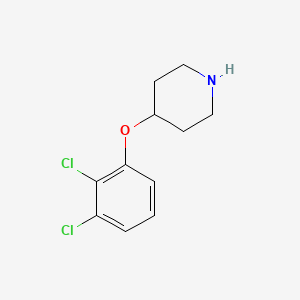

4-(2,3-Dichlorophenoxy)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. cymitquimica.com Its prevalence stems from a combination of favorable physicochemical properties and its ability to serve as a versatile template for introducing diverse substituents in a well-defined three-dimensional orientation. This allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles of drug candidates.

Piperidine derivatives are found in a wide range of pharmaceuticals, demonstrating their broad therapeutic applicability. mdpi.com They are integral components of drugs targeting the central nervous system, including antipsychotics and analgesics, as well as compounds with anticancer, antihistaminic, and anti-infective properties. ijnrd.org The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows its substituents to occupy axial and equatorial positions, influencing their interaction with biological targets. The nitrogen atom within the ring can act as a basic center, which is often crucial for receptor binding and for modulating properties such as solubility and bioavailability.

The development of stereoselective synthetic methods for substituted piperidines has further expanded their utility, enabling the preparation of chiral molecules with improved potency and reduced off-target effects. nih.gov The ability to readily modify the piperidine core at various positions makes it an attractive starting point for the generation of compound libraries in the quest for new and improved therapeutic agents.

Overview of 4-(2,3-Dichlorophenoxy)piperidine as a Research Compound

4-(2,3-Dichlorophenoxy)piperidine is a chemical compound that has been noted in the context of chemical synthesis and as a potential intermediate in drug discovery programs. While extensive academic research solely focused on this specific molecule is not widely available in public literature, its constituent parts suggest its role as a valuable research chemical. The structure features a piperidine ring substituted at the 4-position with a 2,3-dichlorophenoxy group.

The hydrochloride salt of this compound, 4-(2,3-Dichlorophenoxy)piperidine hydrochloride, is commercially available, indicating its use in research and development settings. nih.govscbt.com Its chemical properties, such as its molecular formula and weight, are well-documented in chemical databases.

| Property | Value |

| Chemical Formula | C₁₁H₁₃Cl₂NO |

| Molecular Weight | 246.13 g/mol |

| CAS Number | Not explicitly found for the free base, 1185302-73-1 for the hydrochloride salt |

Note: The properties listed are for the free base form unless otherwise specified. Data for the hydrochloride salt may differ.

The synthesis of 4-phenoxypiperidine (B1359869) derivatives, in general, can be achieved through various synthetic routes, often involving the reaction of a suitably protected 4-hydroxypiperidine (B117109) with a substituted phenol. youtube.com In the case of 4-(2,3-Dichlorophenoxy)piperidine, this would likely involve the coupling of a protected 4-hydroxypiperidine with 2,3-dichlorophenol (B42519).

Contextualization within Related Dichlorophenoxy Derivatives in Chemical Biology

The dichlorophenoxy moiety is a key structural feature in a variety of biologically active compounds. The position of the chlorine atoms on the phenyl ring significantly influences the compound's physical, chemical, and biological properties. For instance, the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) highlights the biological impact of this structural motif. While chemically distinct from 4-(2,3-Dichlorophenoxy)piperidine, the study of such compounds provides a broader context for understanding how the dichlorophenoxy group can interact with biological systems.

In the realm of medicinal chemistry, dichlorophenoxy derivatives have been explored for various therapeutic applications. For example, compounds incorporating a 3,4-dichlorophenoxy group have been investigated as intermediates in the synthesis of agents targeting neurological disorders. chemimpex.com The substitution pattern of the chlorine atoms is a critical determinant of a molecule's interaction with specific biological targets. The 2,3-dichloro substitution pattern, as seen in the subject compound, presents a unique electronic and steric profile compared to its 2,4- or 3,4-dichloro isomers.

The presence of chlorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, the inclusion of a 2,3-dichlorophenoxy group in a piperidine scaffold represents a specific design choice in the exploration of new chemical space for potential drug candidates. While specific research on the biological activities of 4-(2,3-Dichlorophenoxy)piperidine is limited, the known activities of related dichlorophenoxy and 4-phenoxypiperidine compounds suggest potential areas of investigation. For instance, other 4-phenoxypiperidine derivatives have been studied for their effects on various biological targets, indicating the potential for this class of compounds to exhibit a range of pharmacological activities.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dichlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c12-9-2-1-3-10(11(9)13)15-8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOMAXLHYYSPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462705 | |

| Record name | 4-(2,3-dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-12-0 | |

| Record name | 4-(2,3-dichlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2,3 Dichlorophenoxy Piperidine and Analogues

General Strategies for Piperidine (B6355638) Ring Synthesis

The construction of the piperidine ring is a well-established field, yet it continues to evolve with the advent of novel synthetic methods that offer greater efficiency, selectivity, and access to molecular complexity. Modern approaches are moving beyond traditional methods to incorporate advanced catalytic systems.

Advances in Biocatalytic Carbon-Hydrogen Oxidation for Piperidine Derivatization

A significant advancement in the functionalization of saturated heterocycles like piperidine involves the strategic use of biocatalysis. Modern medicinal chemistry increasingly targets complex, three-dimensional molecules with a high fraction of sp³-hybridized carbons to improve interaction with biological targets and enhance physicochemical properties. chemicalbook.cominnospk.com Traditional methods that excel at decorating flat, sp²-rich aromatic systems are less effective for these saturated structures. guidechem.com

To address this, researchers have developed powerful approaches that combine biocatalytic C-H oxidation with other modern synthetic methods. guidechem.comgoogle.com This strategy leverages enzymes to perform highly selective and efficient C-H bond transformations, often at positions that are difficult to access with conventional chemical reagents. chemicalbook.com For instance, enzymes like hydroxylases can introduce hydroxyl groups into the piperidine core with high enantio- and diastereoselectivity. chemicalbook.com This initial enzymatic oxidation provides a chemical handle that can then be used for further derivatization, effectively streamlining the synthesis of complex 3D molecules. innospk.comguidechem.com

A key advantage of this biocatalytic approach is its ability to operate under mild conditions, reducing the environmental impact and potentially simplifying synthetic routes by avoiding the need for extensive protecting group manipulations. chemicalbook.com

Application of Radical Cross-Coupling in Piperidine Synthesis

Following an initial functionalization step, such as the biocatalytic oxidation described above, radical cross-coupling reactions have emerged as a powerful tool for decorating the piperidine scaffold. guidechem.com This two-step sequence is analogous to the well-established electrophilic aromatic substitution followed by palladium-based cross-coupling used for flat aromatic molecules. guidechem.com

This modern strategy often employs nickel electrocatalysis for the cross-coupling step. google.com The hydroxylated piperidine intermediates generated via biocatalysis can undergo Ni-electrocatalytic decarboxylative cross-coupling, which facilitates the modular and chemoselective connection of the piperidine scaffold with various coupling partners, such as aryl iodides. chemicalbook.com This method avoids the use of expensive precious metal catalysts like palladium and can proceed without cryogenic conditions, making it a more cost-effective and practical approach. chemicalbook.comgoogle.com The combination of biocatalytic C-H oxidation and radical cross-coupling represents a streamlined, modular, and stereoselective strategy for accessing complex and medicinally relevant piperidine architectures that were previously difficult or expensive to synthesize. guidechem.comgoogle.com

Palladium-Catalyzed Hydrogenation Approaches for Piperidine Scaffolds

One of the most fundamental and cost-effective methods for synthesizing the piperidine core is the catalytic hydrogenation of pyridine (B92270) precursors. guidechem.com This approach is widely used in both laboratory and industrial settings. Palladium-based catalysts are highly effective for this transformation. organic-chemistry.org

The process generally involves the reduction of the pyridine ring to a piperidine ring in two steps. First, the nitrile or other reducible group on the pyridine may be hydrogenated, followed by the saturation of the heteroaromatic ring itself. organic-chemistry.org The chemoselectivity of the reaction can be tuned by adjusting reaction conditions, such as the catalyst, solvent, and the presence of acidic additives. organic-chemistry.org For example, using a Pd/C catalyst, the hydrogenation of pyridinecarbonitriles can be selectively directed to produce either the corresponding pyridylmethylamine or the fully saturated piperidylmethylamine. organic-chemistry.org

While highly effective, these hydrogenation reactions can sometimes be limited by inadequate functional group tolerance. guidechem.com However, recent advances continue to improve the versatility of this method. For instance, single-site palladium catalysts, where Pd atoms are anchored in a mesoporous support, have shown high activity and selectivity in hydrogenations, attributed to facile hydrogen activation on the atomically dispersed metal sites. google.com Such innovations enhance the utility of palladium-catalyzed hydrogenation as a key strategy for constructing piperidine scaffolds.

Synthetic Routes for Dichlorophenoxy-Substituted Piperidine Derivatives

The synthesis of piperidines bearing a dichlorophenoxy substituent requires specific methods to form the ether linkage between the piperidine ring and the dichlorinated phenyl ring. These routes typically involve the coupling of a pre-formed piperidine alcohol with a dichlorophenol or a related aryl halide, often preceded by the synthesis of a suitable protected piperidine intermediate.

Specific Reaction Pathways for 4-(3,4-Dichlorophenoxy)piperidine (B1586973) Hydrochloride Synthesis

The synthesis of 4-(3,4-Dichlorophenoxy)piperidine hydrochloride is a multi-step process that typically begins with a protected piperidine derivative. A common and versatile starting material is N-Boc-4-hydroxypiperidine, which can be synthesized from 4-hydroxypiperidine (B117109) by reacting it with di-tert-butyl dicarbonate. chemicalbook.comchemicalbook.com

The key step in forming the dichlorophenoxy linkage is an etherification reaction. A common method is the Williamson ether synthesis , where the alcohol of N-Boc-4-hydroxypiperidine is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide on a dichlorinated aromatic ring (e.g., 1,2-dichloro-4-fluorobenzene). Alternatively, modern cross-coupling reactions like the Buchwald-Hartwig O-arylation can be employed. organic-chemistry.org This palladium-catalyzed reaction couples an alcohol (N-Boc-4-hydroxypiperidine) with an aryl halide (e.g., 1,2-dichloro-4-iodobenzene) to form the desired aryl ether bond, often with high efficiency and broad functional group tolerance. organic-chemistry.orgresearchgate.net

Once the N-Boc-4-(3,4-dichlorophenoxy)piperidine intermediate is formed, the final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treatment with hydrochloric acid (HCl) in a solvent like dioxane or methanol. This step simultaneously deprotects the piperidine nitrogen and forms the desired hydrochloride salt in a single operation.

A summary of a general synthetic pathway is presented in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Protection | 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, Base (e.g., NaHCO₃), Dichloromethane | N-Boc-4-hydroxypiperidine |

| 2. Etherification | N-Boc-4-hydroxypiperidine, 3,4-Dichlorophenol | Mitsunobu reaction (DEAD, PPh₃) or Williamson synthesis (NaH, then Aryl-X) | N-Boc-4-(3,4-dichlorophenoxy)piperidine |

| 3. Deprotection/Salt Formation | N-Boc-4-(3,4-dichlorophenoxy)piperidine | HCl in Dioxane or Methanol | 4-(3,4-Dichlorophenoxy)piperidine hydrochloride |

Synthesis of Related Dichlorophenoxypiperidinol Analogues

The synthesis of dichlorophenoxypiperidinol analogues, which contain both a hydroxyl group and a dichlorophenoxy group on the piperidine ring, requires distinct synthetic strategies. One common approach involves the use of a piperidone precursor, which allows for the introduction of a substituent at the 4-position to create a tertiary alcohol.

A relevant synthetic route starts with N-benzyl-4-piperidone. guidechem.com This intermediate can be prepared through various methods, including the Dieckmann condensation of N,N-bis(β-propionic acid methyl ester)benzylamine followed by hydrolysis and decarboxylation. beilstein-journals.org The N-benzyl-4-piperidone can then be reacted with an organometallic reagent, such as a dichlorobenzyl Grignard reagent (e.g., 3,4-dichlorobenzyl magnesium chloride). google.com This Grignard reaction adds the dichlorobenzyl group to the carbonyl carbon, forming a tertiary alcohol and yielding a product like N-benzyl-4-(3',4'-dichlorobenzyl)-4-piperidinol upon workup. google.com

While this specific example yields a dichlorobenzyl-substituted piperidinol, the methodology can be adapted to produce dichlorophenoxy analogues by using a suitably substituted organometallic reagent. The final step would involve the deprotection of the nitrogen, typically through catalytic hydrogenation to remove the benzyl (B1604629) group. chemicalbook.com

Derivatization from 4-(2,4-Dichlorophenoxy)butyric Acid

An alternative synthetic strategy to obtain piperidine rings bearing a phenoxy moiety involves the cyclization of a linear precursor. For instance, 4-(2,4-dichlorophenoxy)butyric acid can serve as a starting material for the synthesis of related piperidone structures, which can be further reduced to the corresponding piperidines. ebi.ac.uk

The synthesis of 4-(2,4-dichlorophenoxy)butyric acid itself can be achieved through the reaction of 2,4-dichlorophenol (B122985) with γ-butyrolactone. The resulting carboxylic acid can then undergo a series of transformations to form a piperidine ring. A common approach is to convert the carboxylic acid to an aldehyde, 4-(2,4-dichlorophenoxy)butyraldehyde. This aldehyde can then undergo reductive amination with a primary amine. organic-chemistry.orglibretexts.orgyoutube.comnih.gov In this two-step, one-pot process, the aldehyde first reacts with the amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a common choice due to its selectivity for the imine over the aldehyde. libretexts.org Subsequent intramolecular cyclization, potentially after conversion of the terminal group to a suitable leaving group, would lead to the formation of the N-substituted piperidine ring.

Stereoselective Synthesis and Chiral Control in Piperidine Chemistry

The biological activity of substituted piperidines is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. Various strategies have been developed to control the stereochemical outcome in the synthesis of polysubstituted piperidines. nih.govacs.org

One approach involves the use of chiral auxiliaries or catalysts in cyclization reactions. For example, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective functionalization of piperidines. nih.gov The choice of both the catalyst and the protecting group on the piperidine nitrogen can direct the functionalization to specific positions (C2, C3, or C4) and control the diastereoselectivity of the reaction. nih.gov

Radical cyclizations also offer a powerful tool for the stereocontrolled synthesis of substituted piperidines. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with high diastereoselectivity. acs.org The nature of the radical stabilizing group and the reaction conditions can influence the stereochemical outcome. For instance, the use of tris(trimethylsilyl)silane (B43935) as a radical mediator can significantly enhance the diastereoselectivity in the formation of 2,4-disubstituted piperidines compared to tributyltin hydride. acs.org

Furthermore, diversity-oriented synthesis (DOS) strategies, such as Type II Anion Relay Chemistry (ARC), provide a modular approach to access all possible stereoisomers of a given piperidine scaffold. nih.gov This method involves the coupling of three components: an initiating nucleophile, a bifunctional linchpin, and an aziridine, followed by intramolecular cyclization.

Below is a table summarizing selected stereoselective methods for piperidine synthesis:

| Method | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|

| Rhodium-Catalyzed C-H Functionalization | Site-selectivity controlled by catalyst and N-protecting group. | Variable diastereoselectivity, can be optimized by catalyst choice. | nih.gov |

| Radical Cyclization | 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. | High diastereoselectivity, with ratios up to 40:1. | nih.gov |

| Radical Cyclization with Tris(trimethylsilyl)silane | Enhanced diastereoselectivity compared to tributyltin hydride. | Diastereomeric ratios up to 99:1 for trans products. | acs.org |

| Type II Anion Relay Chemistry (ARC) | Modular three-component coupling. | Access to all possible stereoisomers of 2,4,6-trisubstituted piperidines. | nih.gov |

Innovative Methods for Functionalized Piperidine Building Blocks (e.g., Trifluoromethoxy-substituted Piperidines)

The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (OCF3) group, into piperidine scaffolds is of significant interest in medicinal chemistry due to the unique properties these groups impart on molecules. A preparative synthetic approach to 4-(trifluoromethoxy)piperidine (B1430414) has been developed, providing a valuable building block for drug discovery. nuph.edu.ua

The synthesis starts from 4-hydroxypiperidine, which is first N-protected, for example, with a benzoyl group. The hydroxyl group is then converted to a xanthate. Subsequent desulfurization-fluorination using a combination of N-bromosuccinimide and Olah's reagent (a pyridine-poly(hydrogen fluoride) complex) affords the N-benzoyl-4-(trifluoromethoxy)piperidine. The final step involves the deprotection of the nitrogen to yield the desired 4-(trifluoromethoxy)piperidine. A similar strategy can be applied to synthesize 4-(trifluoromethoxymethyl)piperidine starting from 4-(hydroxymethyl)piperidine. nuph.edu.ua

The synthesis of α-trifluoromethyl piperidines has also been extensively studied. mdpi.com These can be prepared from various precursors, including the direct fluorination of pipecolic acid derivatives using sulfur tetrafluoride, although this method can suffer from low yields. mdpi.comresearchgate.net Other routes involve the cyclization of linear amines or cycloaddition reactions. mdpi.com

Below is a data table summarizing the synthesis of trifluoromethoxy-substituted piperidines:

| Target Compound | Starting Material | Key Transformation | Overall Yield | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethoxy)piperidine | 4-Hydroxypiperidine | Xanthate formation followed by desulfurization-fluorination | 40% (over 5 steps) | nuph.edu.ua |

| 4-(Trifluoromethoxymethyl)piperidine | 4-(Hydroxymethyl)piperidine | Xanthate formation followed by desulfurization-fluorination | 13.5% (over 5 steps) | nuph.edu.ua |

Structural Elucidation and Analytical Characterization of 4 2,3 Dichlorophenoxy Piperidine

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methodologies are indispensable for probing the molecular architecture of compounds. By examining the interaction of electromagnetic radiation with the molecule, detailed information regarding atom connectivity, functional groups, and three-dimensional arrangement can be obtained.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of 4-(2,3-dichlorophenoxy)piperidine, the molecular ion peak [M]⁺ would be expected. However, due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed, reflecting the natural abundances of ³⁵Cl and ³⁷Cl. Common fragmentation pathways for aryloxy piperidine (B6355638) derivatives often involve cleavage of the ether bond and fragmentation of the piperidine ring. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₁₁H₁₃Cl₂NO.

Table 2: Predicted Mass Spectrometry Data for 4-(2,3-Dichlorophenoxy)piperidine

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₃Cl₂NO |

| Monoisotopic Mass | 245.0374 Da |

| Major Fragment Ions (m/z) | Predicted fragments would arise from cleavage of the C-O ether bond and fragmentation of the piperidine ring. |

Note: Fragmentation patterns are predictive and require experimental confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(2,3-dichlorophenoxy)piperidine is expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

C-H stretching (aliphatic): Around 2850-2950 cm⁻¹

N-H stretching (secondary amine): A weak to medium band around 3300-3500 cm⁻¹

C-O-C stretching (aryl ether): Strong bands in the region of 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)

C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ region

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹

Table 3: Predicted Infrared Absorption Frequencies for 4-(2,3-Dichlorophenoxy)piperidine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Weak-Medium |

| C-H Stretch (Aromatic) | 3050-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2950 | Medium-Strong |

| C-O-C Stretch (Aryl Ether) | 1200-1270 | Strong |

| C=C Stretch (Aromatic) | 1400-1600 | Medium |

| C-Cl Stretch | < 800 | Medium-Strong |

Note: These are predicted values and the actual spectrum may show additional bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of 4-(2,3-dichlorophenoxy)piperidine is expected to be dominated by the absorption of the dichlorophenyl group. Analogous chlorinated aromatic compounds typically exhibit absorption maxima in the UV region. For instance, 2,4-dichlorophenoxyacetic acid shows absorption bands around 200 nm, 229 nm, and 283 nm. mdpi.com It is anticipated that 4-(2,3-dichlorophenoxy)piperidine would display a similar absorption profile.

Circular Dichroism (CD) for Stereochemical Assignments

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the stereochemistry of chiral molecules. Since 4-(2,3-dichlorophenoxy)piperidine is an achiral molecule (it does not have a non-superimposable mirror image), it will not exhibit a CD spectrum. Therefore, this technique is not applicable for its stereochemical assignment.

Chromatographic Methods for Purity Assessment and Identification

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of a synthesized compound.

For a compound like 4-(2,3-dichlorophenoxy)piperidine, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable methods for purity assessment.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be effective for analyzing this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution would be a common choice. Detection could be achieved using a UV detector set to one of the absorption maxima of the dichlorophenyl chromophore. The purity of the sample would be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for the analysis of the relatively volatile 4-(2,3-dichlorophenoxy)piperidine. The gas chromatogram would indicate the purity of the sample, while the mass spectrum of the eluted peak would confirm the identity of the compound.

Table 4: Representative Chromatographic Conditions for Analysis

| Parameter | HPLC | GC-MS |

| Column | Reversed-phase C18 | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with buffer | Helium |

| Detector | UV-Vis (e.g., at 280 nm) | Mass Spectrometer |

| Expected Outcome | Single major peak indicating purity | Single major peak with corresponding mass spectrum confirming identity and purity |

Note: These are generalized conditions and would require optimization for specific analytical needs.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Isomer Resolution via H/D Exchange

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-(2,3-Dichlorophenoxy)piperidine. It is extensively used for impurity profiling, which involves the detection, identification, and quantification of impurities present in the active pharmaceutical ingredient (API). americanpharmaceuticalreview.com

The process typically begins with the development of a suitable LC method to achieve chromatographic separation of the main compound from its potential impurities. chromatographyonline.com Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, pH, and gradient elution to ensure adequate resolution between peaks. chromatographyonline.com For piperidine-containing compounds, reversed-phase chromatography is often employed. nih.gov

Once separated by the LC system, the analytes are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) experiments are then performed to generate fragmentation patterns of the parent compound and its impurities. By comparing these fragmentation patterns, structural similarities and differences can be elucidated, facilitating the identification of process-related impurities and degradation products. americanpharmaceuticalreview.com

Isomer Resolution via H/D Exchange:

A significant challenge in the analysis of dichlorophenoxy compounds is the potential for positional isomers. Hydrogen/deuterium (B1214612) (H/D) exchange mass spectrometry is a powerful tool to differentiate between such isomers. nih.govmdpi.com This technique relies on the exchange of labile hydrogens (e.g., those on amine or hydroxyl groups) with deuterium from a deuterated solvent. The number of exchangeable hydrogens can provide crucial structural information. researchgate.net

In the case of 4-(2,3-Dichlorophenoxy)piperidine, H/D exchange can confirm the presence of the secondary amine in the piperidine ring. Furthermore, if isomeric impurities with the chlorine atoms at different positions on the phenoxy ring are present, subtle differences in their fragmentation patterns under H/D exchange conditions might be observed, aiding in their differentiation. youtube.comresearchgate.net The exchange is typically performed by introducing a deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄, into the mobile phase or post-column. americanpharmaceuticalreview.com

Table 1: Hypothetical LC-MS Data for Impurity Profiling of 4-(2,3-Dichlorophenoxy)piperidine

| Peak No. | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Identity | Fragmentation Ions (m/z) |

| 1 | 8.5 | 260.0553 | 4-(2,3-Dichlorophenoxy)piperidine | 177.01, 149.02, 84.08 |

| 2 | 7.2 | 226.0968 | 4-Hydroxypiperidine (B117109) | 114.10, 84.08 |

| 3 | 9.8 | 274.0709 | 4-(2,3-Dichlorophenoxy)-N-formylpiperidine | 177.01, 112.07 |

| 4 | 10.5 | 242.0448 | 4-(2-Chlorophenoxy)piperidine | 159.04, 131.05, 84.08 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Characterization

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds. mdpi.complos.org In the context of 4-(2,3-Dichlorophenoxy)piperidine, GC-MS is primarily used to identify and quantify volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials. nih.govmdpi.com

For direct GC-MS analysis, the compound must be thermally stable and sufficiently volatile. While 4-(2,3-Dichlorophenoxy)piperidine itself may have limited volatility, many potential low molecular weight impurities are amenable to GC-MS analysis. hmdb.ca Headspace GC-MS is a particularly useful variation for analyzing residual solvents without injecting the non-volatile API into the GC system. chromforum.org

Often, derivatization is employed to increase the volatility and thermal stability of polar compounds containing active hydrogens, such as the secondary amine in the piperidine ring. jfda-online.comgcms.cz Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation, using reagents like N-methyl-bis(trifluoroacetamide) (MBTFA), are common derivatization techniques. chromforum.org These reactions replace the active hydrogen on the piperidine nitrogen with a non-polar group, reducing intermolecular hydrogen bonding and improving chromatographic peak shape and detection. researchgate.net

The mass spectrometer, typically a single quadrupole or an ion trap, provides mass spectra of the separated compounds. The resulting electron ionization (EI) mass spectra, which exhibit characteristic fragmentation patterns, can be compared against spectral libraries (e.g., NIST) for confident identification of known volatile impurities.

Table 2: Potential Volatile Impurities in 4-(2,3-Dichlorophenoxy)piperidine Analysis by GC-MS

| Compound | Derivatization | Expected Retention Index (non-polar column) | Key Mass Fragments (m/z) |

| Piperidine | None | ~750 | 85, 84, 56, 43 |

| 2,3-Dichlorophenol (B42519) | TMS derivative | ~1450 | 234, 219, 162, 73 |

| Toluene (solvent) | None | ~760 | 92, 91, 65 |

| Isopropanol (solvent) | None | ~520 | 45, 43, 27 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) within a compound. elementar.com This technique is crucial for verifying the empirical formula of a newly synthesized compound like 4-(2,3-Dichlorophenoxy)piperidine and for confirming its purity. nih.gov

The analysis is performed using a dedicated elemental analyzer. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods, such as thermal conductivity detection. For halogen analysis, specific combustion and absorption methods are used, followed by techniques like ion chromatography to quantify the chloride content. elementallab.co.uk

The experimentally determined elemental percentages are then compared to the theoretical values calculated from the proposed molecular formula (C₁₁H₁₃Cl₂NO). A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the structure and the purity of the sample.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for C₁₁H₁₃Cl₂NO

| Element | Theoretical Percentage | Experimental Percentage (Hypothetical) |

| Carbon (C) | 50.79% | 50.75% |

| Hydrogen (H) | 5.04% | 5.08% |

| Chlorine (Cl) | 27.26% | 27.19% |

| Nitrogen (N) | 5.38% | 5.35% |

| Oxygen (O) | 6.15% | 6.10% (by difference) |

Chemical Degradation and Derivatization Approaches for Structural Confirmation

Forced degradation studies are essential for understanding the stability of a compound and for identifying its potential degradation products. d-nb.infonih.gov These studies involve subjecting the compound to various stress conditions, such as acid, base, oxidation, heat, and light. d-nb.infonih.gov The resulting degradation products are then analyzed, typically by LC-MS, to elucidate their structures and degradation pathways. d-nb.inforesearchgate.netnih.gov

For 4-(2,3-Dichlorophenoxy)piperidine, acidic or basic hydrolysis might lead to the cleavage of the ether linkage, yielding 2,3-dichlorophenol and 4-hydroxypiperidine. d-nb.info Oxidative degradation could potentially lead to the formation of N-oxides or hydroxylation of the aromatic ring. The identification of these degradation products provides further confirmation of the original structure.

Derivatization, as mentioned in the context of GC-MS, can also be a powerful tool for structural confirmation. jfda-online.com By selectively reacting with a specific functional group, a derivative with a known structural modification is formed. For example, reaction of the secondary amine in the piperidine ring with an acylating agent will produce a predictable mass shift in the mass spectrum, confirming the presence and reactivity of the amine group. researchgate.net This approach can be particularly useful when combined with MS analysis to pinpoint the location of specific functional groups within the molecule.

Pharmacological and Biological Evaluation of 4 2,3 Dichlorophenoxy Piperidine Preclinical Research

Receptor Binding and Ligand-Target Interaction Profiling

The interaction of 4-(2,3-Dichlorophenoxy)piperidine and its analogues with various receptor systems has been a subject of preclinical investigation to elucidate their potential therapeutic applications. The core structure, featuring a dichlorophenoxy moiety linked to a piperidine (B6355638) ring, serves as a versatile scaffold for targeting several key proteins involved in neurotransmission and cellular signaling.

The D2-like family of dopamine (B1211576) receptors (D2, D3, and D4) are critical targets for neuropsychiatric disorders. nih.gov Research into piperidine and piperazine (B1678402) derivatives has revealed that specific substitutions significantly influence binding affinity and selectivity for these receptor subtypes.

Notably, the inclusion of a 2,3-dichlorophenyl group, similar to the one in the title compound, has been instrumental in developing ligands with high affinity for the D3 receptor. While many radiotracers bind with similar affinity to D2 and D3 receptors, making it difficult to distinguish between them, the development of D3-selective ligands is a key area of research. researchgate.net Studies on a series of phenylpiperazine analogues have shown that the N-phenylpiperazine moiety can occupy the orthosteric binding site of both D2 and D3 receptors, while other parts of the molecule interact with a secondary binding pocket unique to the D3 subtype, conferring selectivity. nih.gov

In one study, replacing a 2-methoxyphenyl group with a 2,3-dichlorophenyl group on a piperazine-based structure resulted in compounds with potent and selective D3 antagonism. Further modifications, such as replacing the piperazine with a suitably substituted piperidine, have been shown to regain selectivity for the D3 receptor over the D2 and D4 subtypes. researchgate.net For instance, a piperidine derivative showed a Ki of 2.6 nM for D3, compared to 27.8 nM for D2 and 3074 nM for D4. researchgate.net Novel piperidine-based ligands have also been developed as potent and selective D4 receptor antagonists, with some compounds showing pKi values up to 9.18 and high selectivity over D2 and D3 receptors. mdpi.comnih.gov

Sigma receptors, divided into σ1 and σ2 subtypes, are distinct proteins implicated in a range of cellular functions and are targets for various neurological conditions. The piperidine ring is a common structural feature in many sigma receptor ligands. acs.orgnih.gov Specifically, the phenoxyalkylpiperidine scaffold has been identified as optimal for achieving selectivity for the σ1 receptor over the σ2 subtype. uniba.it

Research has shown that piperidine derivatives can be high-affinity and selective ligands for the σ1 receptor. researchgate.net For example, a series of N-[(4-methoxyphenoxy)ethyl]piperidines demonstrated high σ1 affinity with Ki values in the sub-nanomolar to low nanomolar range (0.89–1.49 nM). uniba.it The corresponding p-chlorophenoxy derivatives showed even slightly higher affinity, suggesting that the hydrophobicity of the substituent on the phenoxy ring can influence binding. uniba.it

While direct binding data for 4-(2,3-Dichlorophenoxy)piperidine is not specified, related compounds with dichlorophenyl groups have been studied. For instance, the ligand BD1047 (N[-][2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) showed marked selectivity for sigma binding sites, with a preferential affinity for the σ1 subtype. This highlights the relevance of the dichlorophenyl moiety for sigma receptor interaction. Many piperidine and piperazine derivatives exhibit dual affinity for histamine (B1213489) H3 and sigma-1 receptors, with the piperidine moiety considered a critical structural element for this dual activity. acs.orgnih.gov

The α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), the most abundant nAChR subtype in the brain, is a ligand-gated ion channel involved in various neurological processes. nih.gov The piperidine scaffold is a feature of some allosteric modulators of this receptor.

Studies on piperidine derivatives have identified compounds that act as negative allosteric modulators (NAMs) with selectivity for the human α4β2 nAChR. nih.gov For example, the piperidine derivative KAB-18 is a known selective NAM for this receptor subtype. nih.gov Other research has investigated the interaction of various piperidine derivatives with the nAChR complex from Torpedo electric organ, indicating the importance of this chemical class in modulating nicotinic receptor function. nih.gov While specific studies on 4-(2,3-Dichlorophenoxy)piperidine were not identified, the existing data suggest that piperidine-containing molecules can effectively interact with and modulate α4β2* nAChRs, a principle that could extend to this compound. researchgate.net

Chemokine receptors are G protein-coupled receptors that mediate the migration of immune cells and are involved in inflammatory diseases, making them attractive drug targets. google.comnih.gov The piperidine scaffold has been incorporated into molecules designed to modulate these receptors.

Specifically, a series of cis-3,4-disubstituted piperidines were synthesized and evaluated as potent antagonists of the CC chemokine receptor 2 (CCR2). lookchem.com One compound from this series demonstrated excellent binding affinity (IC50 = 3.4 nM) and functional antagonism. lookchem.com The addition of the nitrogen atom within the cyclohexane (B81311) ring to form a piperidine was shown to significantly enhance CCR2 affinity by as much as 180-fold in one instance. lookchem.com Furthermore, patents describe piperidine derivatives as modulators of other chemokine receptors, such as CXCR7, indicating the broad applicability of this scaffold in targeting this receptor family. google.com These findings suggest that piperidine-based structures, including potentially 4-(2,3-Dichlorophenoxy)piperidine, could serve as a basis for the development of chemokine receptor modulators.

The endocannabinoid system's primary degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), are significant therapeutic targets. Piperidine- and piperazine-based carbamates and ureas have emerged as a privileged class of inhibitors for these enzymes. nih.govacs.org These compounds often act as covalent inhibitors, providing potent and selective inhibition. nih.govmdpi.com

For example, the piperidine carbamate (B1207046) JZL184 is a highly selective and potent inhibitor of MAGL. nih.govmdpi.com Conversely, piperidine urea (B33335) compounds are recognized as some of the most promising irreversible inhibitors of FAAH due to their high potency and selectivity. researchgate.net Structure-activity relationship studies have shown that the piperidine ring is a strict requirement for maintaining potent inhibitory activity in some series of carbamate inhibitors. acs.org The inhibitory profile can be tuned; for instance, compounds with a methylene (B1212753) spacer between a piperidine ring and a heteroaromatic system were found to be selective MAGL inhibitors, whereas extending the alkyl spacer resulted in dual FAAH/MAGL inhibition. researchgate.net This body of research underscores the utility of the piperidine scaffold in designing potent inhibitors of key enzymes in the endocannabinoid system. rsc.org

The versatility of the piperidine scaffold is evident from its application in developing ligands for a wide array of biological targets beyond those detailed above. mdpi.comresearchgate.net For instance, computer-aided studies predict that piperidine derivatives can interact with various enzymes, transport systems, and ion channels. clinmedkaz.org

The signal transduction pathways modulated by these interactions are diverse. For dopamine and chemokine receptors, which are G protein-coupled receptors (GPCRs), ligands can act as agonists, antagonists, or inverse agonists, initiating or blocking intracellular signaling cascades typically involving G proteins and second messengers. nih.govnih.gov For ligand-gated ion channels like the nAChRs, binding can lead to channel opening or closing, directly affecting ion flux and neuronal excitability. nih.gov Enzyme inhibitors, such as the piperidine-based carbamates targeting FAAH and MAGL, act by preventing the breakdown of endogenous signaling molecules, thereby amplifying their effects. nih.gov The herbicide 2,4-dichlorophenoxyacetic acid, which shares a structural element with the title compound, has been shown to induce cellular effects through pathways involving oxidative stress and AMPKα signaling. nih.gov

Molecular Mechanisms of Action (MoA) Research

The potential mechanisms of action for phenoxy-piperidine compounds can be inferred from research on various piperidine derivatives that have been investigated for their effects on enzymes and cellular processes.

The piperidine nucleus is a common feature in many enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative disorders like Parkinson's disease. mdpi.comnih.gov Various piperidine derivatives have been explored as MAO inhibitors. For instance, piperine, a naturally occurring alkaloid containing a piperidine ring, inhibits both MAO-A and MAO-B. nih.gov

A series of synthesized pyridazinobenzylpiperidine derivatives demonstrated potent and selective inhibition of MAO-B. mdpi.comnih.gov Notably, compound S5 , which features a 3-chloro-substituted phenyl ring, was the most potent MAO-B inhibitor in its series with a half-maximal inhibitory concentration (IC₅₀) of 0.203 μM and a high selectivity index (19.04) over MAO-A. mdpi.comnih.gov The presence of a halogen on the phenyl ring, as seen in 4-(2,3-Dichlorophenoxy)piperidine, is a feature that has been associated with significant inhibitory activity in related compounds. mdpi.com

Interactive Data Table: MAO-B Inhibition by Pyridazinobenzylpiperidine Derivatives This table presents data for selected analogue compounds to illustrate the potential activity of the piperidine scaffold.

Elastase Inhibition: Elastase is a protease that degrades elastin, a key protein for skin elasticity. Its inhibition is a target for treating skin aging and certain inflammatory diseases. nih.govnih.gov A study on densely substituted piperidines functionalized with a trifluoromethyl group identified them as a new class of elastase inhibitors. nih.gov Among the synthesized compounds, 4i showed the highest inhibitory activity against elastase, with an IC₅₀ value of 0.341 μM. nih.gov This indicates that the piperidine structure serves as a viable scaffold for developing potent elastase inhibitors.

Xanthine (B1682287) Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that produces uric acid; its inhibition is a therapeutic approach for gout. nih.govnih.gov While direct studies on 4-(2,3-dichlorophenoxy)piperidine are not available, research on other nitrogen-containing heterocyclic compounds, such as 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives, has been conducted to evaluate their inhibitory action on xanthine oxidase. nih.gov This suggests that the broader class of compounds containing phenoxy-linked heterocyclic rings warrants investigation for this enzymatic activity.

The interaction of piperidine-containing molecules with biological systems can be profound, leading to specific cellular outcomes.

The neurotoxic potential of the dichlorophenoxy component has been examined. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D), a related chemical, has been shown to inhibit neurite extension in cultured cerebellar granule cells. nih.gov This effect is potentially linked to a disruption of the cellular cytoskeleton and disorganization of the Golgi apparatus, suggesting that a primary mechanism of toxicity involves the inhibition of microtubule assembly. nih.gov

In the context of antimycobacterial activity, piperidine derivatives have been shown to target essential cellular machinery. A study on piperidine-4-carboxamides revealed that they act by inhibiting DNA gyrase in Mycobacterium abscessus. nih.gov This inhibition leads to DNA damage and subsequent cell death, demonstrating a specific and potent mechanism of action. nih.gov

Furthermore, the antifungal mechanism of some piperidine-based derivatives against Candida auris involves inducing cell cycle arrest and apoptosis. This indicates that these compounds can interfere with fundamental cellular processes in pathogenic fungi.

In Vitro Pharmacological Activity Screening

The piperidine scaffold is a key component in many compounds screened for antimicrobial properties.

In polymicrobial environments, the interaction between species can influence antibiotic efficacy. Exoproducts from P. aeruginosa, such as the LasA endopeptidase and 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), can either potentiate or antagonize the activity of antibiotics against S. aureus. nih.gov This highlights the complexity of evaluating antimicrobial efficacy in a biologically relevant context. Studies on leaf extracts of Triumfetta welwitschii have shown that some fractions possess potent antibacterial activity against P. aeruginosa, with a proposed mode of action being the disruption of bacterial membrane integrity. nih.gov

The discovery of new agents to combat Mycobacterium tuberculosis is a global health priority. Piperidinol-based compounds have emerged as a promising class of anti-tuberculosis agents. nih.gov High-throughput screening of compound libraries identified a piperidinol "hit" compound with significant anti-tuberculosis activity and favorable drug-like properties.

Subsequent research focused on synthesizing and evaluating analogues to establish a structure-activity relationship. This led to the identification of piperidinol analogues with potent antimycobacterial activity against M. tuberculosis, exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov The mechanism for some of these piperidinol analogues involves the inhibition of arylamine N-acetyltransferase (NAT), an enzyme crucial for mycobacterial survival within macrophages. nih.gov

Candida auris is an emerging multidrug-resistant fungal pathogen that poses a significant global health threat. nih.gov Research has focused on identifying new compounds effective against this pathogen. Studies have shown that certain piperidine-based 1,2,3-triazolylacetamide derivatives exhibit potent antifungal activity against clinical isolates of C. auris.

While specific data for 4-(2,3-Dichlorophenoxy)piperidine is not available, the general class of piperidine derivatives shows promise. Combination therapy has also been explored, with phenolic compounds like carvacrol (B1668589) showing synergistic effects when used with conventional antifungal drugs against C. auris. nih.gov

Antiparasitic Investigations (e.g., Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, remains a significant health concern, prompting research into novel therapeutic agents. nih.govdndi.org While various piperidine derivatives have been explored for their antiparasitic properties, including against T. cruzi, specific data on the activity of 4-(2,3-Dichlorophenoxy)piperidine is not available in the current body of scientific literature. dndi.orgnih.gov Research into related structures, such as 4-azaindole-2-piperidine derivatives, has shown moderate activity, although efforts to advance these to in vivo studies were unsuccessful due to challenges in achieving sufficient potency and metabolic stability. dndi.orgnih.gov However, studies detailing the direct evaluation of 4-(2,3-Dichlorophenoxy)piperidine against T. cruzi have not been published.

Anticancer Activity against Cancer Cell Lines (e.g., HCT-116, HepG2)

The evaluation of novel compounds for their ability to inhibit the growth of cancer cells is a cornerstone of oncological research. The human colon carcinoma cell line (HCT-116) and the hepatocellular carcinoma cell line (HepG2) are commonly used for in vitro screening. researchgate.netnih.gov While numerous studies have reported the anticancer effects of various pyridine (B92270) and piperidine derivatives against these cell lines, specific published data on the cytotoxic or antiproliferative activity of 4-(2,3-Dichlorophenoxy)piperidine against HCT-116 or HepG2 cells are currently unavailable. researchgate.netnih.gov

In Vivo Preclinical Studies (Excluding Clinical Data)

In vivo studies in animal models are critical for understanding the biological effects of a compound in a whole organism. nih.gov These studies help to bridge the gap between in vitro findings and potential clinical applications.

Preclinical evaluation in established animal models is essential to characterize the pharmacological profile of a new chemical entity. nih.gov For instance, rodent models are frequently used to assess activities such as anti-ulcer effects. nih.gov However, a review of the available scientific literature indicates a lack of published in vivo studies investigating specific biological responses to 4-(2,3-Dichlorophenoxy)piperidine in any established animal models.

The central nervous system (CNS) activity of novel compounds is often investigated using rodent and non-human primate models. researchgate.netnih.gov These models allow for the assessment of various neuropharmacological parameters, including effects on cognition, wakefulness, and neurotransmitter levels. researchgate.net While related piperidine compounds have been evaluated for their effects on the CNS, there are no specific published neuropharmacological investigations for 4-(2,3-Dichlorophenoxy)piperidine in either rodent or non-human primate models. researchgate.netnih.gov Similar compounds, such as 4-(3,4-Dichlorophenoxy)piperidine (B1586973) hydrochloride, are noted as intermediates in the synthesis of agents targeting neurological disorders, but direct biological data on the title compound is absent. chemimpex.com

Structure Activity Relationship Sar Investigations of 4 2,3 Dichlorophenoxy Piperidine Analogues

Identification of Key Pharmacophoric Elements within the Dichlorophenoxypiperidine Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the dichlorophenoxypiperidine scaffold, several key elements have been identified as crucial for its interaction with various biological targets.

The core components of the 4-(2,3-dichlorophenoxy)piperidine pharmacophore generally include:

The Dichlorophenyl Ring: The chlorine atoms on the phenyl ring play a significant role in the molecule's interaction with its target, often through halogen bonding and hydrophobic interactions. The substitution pattern (2,3-dichloro) is often critical for potency and selectivity.

The Ether Linkage: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, contributing to the binding affinity.

The Piperidine (B6355638) Ring: This nitrogen-containing heterocyclic ring is a common motif in many pharmaceuticals. nih.gov Its basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with the target protein. The piperidine ring also serves as a scaffold to correctly orient the other pharmacophoric elements. ijnrd.org The conformation of this ring is also a critical determinant of activity. nih.gov

The interplay of these elements creates a specific three-dimensional structure that allows the molecule to bind to its biological target with high affinity and specificity. The development of pharmacophore models, which can be ligand-based, structure-based, or a hybrid of both, aids in the design of new, more potent, and selective analogues. nih.govnih.gov

Impact of Substituent Modifications on Receptor Affinity and Selectivity

Modifying the substituents on the 4-(2,3-dichlorophenoxy)piperidine scaffold has a profound impact on its affinity and selectivity for various receptors.

Aromatic Ring Substitutions: While the 2,3-dichloro substitution is a defining feature, alterations to this pattern can fine-tune activity. For instance, in a series of 4-(m-hydroxyphenyl)piperidine analogs, different substituents on the phenyl ring led to varying affinities for opioid receptors. nih.gov In another study on sigma receptor ligands, replacing a methoxy (B1213986) group with an iodoallyloxy substituent on a phenethyl ring altered the selectivity between σ1 and σ2 receptor subtypes. nih.gov Research on MenA inhibitors showed that mono- and di-halogenated phenyl analogs exhibited improved inhibitory activity compared to the unsubstituted analog. nih.gov

Piperidine Ring Substitutions: Modifications to the piperidine ring itself are also a key strategy. For example, in a series of choline (B1196258) transporter inhibitors, the introduction of a methyl group on the piperidine ether was found to be equipotent with the isopropyl analog, while removing the isopropyl group entirely led to a significant drop in activity. nih.gov In the context of p53-hDM2 inhibitors, a detailed SAR study of 4-substituted piperidines was conducted to optimize potency. nih.gov

The following table summarizes the effects of various substitutions on receptor affinity based on findings from different studies:

| Scaffold/Series | Substituent Modification | Observed Effect on Affinity/Selectivity | Reference |

| 4-(m-OH phenyl)piperidines | Varies | Moderate to high affinity for opioid mu-receptors | nih.gov |

| SA4503 Analogs | Iodoallyloxy for methoxy on phenethyl ring | Reduced σ1 affinity, increased σ2 affinity | nih.gov |

| MenA Inhibitors | Halogenation of phenyl ring | Improved inhibitory activity | nih.gov |

| Choline Transporter Inhibitors | Methyl on piperidine ether | Equipotent to isopropyl analog | nih.gov |

| p53-hDM2 Inhibitors | 4-substituted piperidines | Optimized potency | nih.gov |

Role of Piperidine Ring Conformation and Stereochemistry in Biological Activity

The three-dimensional shape of the piperidine ring, including its conformation and the stereochemistry of its substituents, is a critical factor in determining the biological activity of 4-(2,3-dichlorophenoxy)piperidine analogues.

The piperidine ring typically adopts a chair conformation. The orientation of substituents on this ring (axial vs. equatorial) can significantly influence how the molecule interacts with its biological target. For example, in a study of 4-(m-OH phenyl)piperidine analogs, it was found that binding in the preferred phenyl axial conformation appeared to lead to agonism at opioid receptors, while for some compounds, binding of an energy-accessible phenyl equatorial conformation produced antagonism. nih.gov

Stereochemistry, the spatial arrangement of atoms, is also crucial. Many biological targets are chiral, meaning they can differentiate between enantiomers (non-superimposable mirror images) of a drug molecule. In a study of 3,4-disubstituted piperidines, the cis and trans isomers, as well as their individual enantiomers, exhibited different selectivities for the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. nih.gov Specifically, (-)-cis analogues were selective for the dopamine and norepinephrine transporters, while (-)-trans and (+)-cis isomers showed selectivity for the serotonin transporter or both the serotonin and norepinephrine transporters. nih.gov The introduction of chiral centers can also modulate physicochemical properties and improve pharmacokinetic profiles. researchgate.net

The synthesis of conformationally restricted analogues, where the flexibility of the piperidine ring is reduced, is a strategy used to lock the molecule into its bioactive conformation, potentially increasing potency and selectivity. mdpi.com

Analysis of Linker Length and Heteroatom Substitutions on Activity

The linker connecting the dichlorophenoxy group to the piperidine ring, as well as the atoms within the piperidine ring itself, can be modified to optimize biological activity.

Linker Length: The length and flexibility of the linker are critical for positioning the key pharmacophoric elements correctly within the binding site of the target protein. In a study of histamine (B1213489) H3 receptor antagonists, derivatives with a biphenyl (B1667301) or naphthalene (B1677914) linker were synthesized to increase structural rigidity and lipophilicity. nih.gov The results showed that compounds with a naphthalene linker had slightly higher activity than those with a biphenyl moiety. nih.gov

Heteroatom Substitutions: Replacing the nitrogen atom in the piperidine ring with another heteroatom, or introducing heteroatoms into the linker, can significantly alter the compound's properties. In a study on anti-Chagas agents, replacing the piperidine with a morpholine (B109124) ring (an oxygen-containing heterocycle) led to an inactive compound, although it did improve clearance. dndi.org Similarly, replacing the piperidine with an acyclic analog resulted in a loss of activity. dndi.org This highlights the importance of the specific heterocyclic core for biological activity in that particular series. In another study on choline transporter inhibitors, replacing a piperidine with a morpholine in a different part of the molecule resulted in a roughly 10-fold decrease in activity. nih.gov

These findings underscore the delicate balance required in molecular design, where seemingly small changes to the linker or heterocyclic core can have a dramatic impact on biological function.

Bioisosteric Strategies and Their Influence on SAR (e.g., Piperazine (B1678402) vs. Piperidine)

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. drugdesign.orgbaranlab.orgufrj.br This is a powerful tool for exploring the SAR of a compound series.

A common bioisosteric replacement for the piperidine ring is the piperazine ring. Piperazine contains a second nitrogen atom, which can alter the molecule's basicity, polarity, and hydrogen bonding capacity. In some cases, this replacement can lead to improved activity. For example, in the development of antipsychotic drugs, the bioisosteric replacement of piperazine with a benzoylpiperidine moiety has been used to evaluate the SAR of various compounds. nih.gov However, this modification does not always result in an improvement in biological activity. nih.gov

Other bioisosteric replacements for piperidine that have been explored include:

Pyrrolidine (B122466): A five-membered nitrogen-containing ring. In one study, replacing a piperidine amide with a pyrrolidine amide core provided compounds with good potency and selectivity. researchgate.net

Azaspirocycles: Bicyclic structures containing a nitrogen atom, such as 2-azaspiro[3.3]heptane, have been proposed as piperidine mimetics. researchgate.net

Unsaturated Rings: Introducing a double bond into the piperidine ring to form a tetrahydropyridine (B1245486) can increase potency, as was observed in a series of anti-Chagas agents. dndi.org

The choice of a bioisostere depends on the specific goals of the drug design program, such as modulating pKa, improving solubility, or altering metabolic stability. nih.gov

SAR Studies of Related Benzoylpiperidine and Piperidinol Derivatives

The SAR of related scaffolds, such as benzoylpiperidines and piperidinols, provides valuable insights that can be applied to the design of novel 4-(2,3-dichlorophenoxy)piperidine analogues.

Benzoylpiperidines: The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds. nih.gov The carbonyl group in the benzoyl moiety can act as a hydrogen bond acceptor, establishing new interactions with the target protein. nih.gov SAR studies on 4-[(3-substituted)benzoyl]piperidines as selective 5-HT1F receptor agonists have provided valuable information on the impact of various substituents on the benzoyl ring. researchgate.net In the development of antipsychotics, the benzoylpiperidine frame is a recurring motif, with studies exploring modifications to achieve desired affinities for serotonin and dopamine receptors. nih.gov

Piperidinols: The introduction of a hydroxyl group to the piperidine ring creates a piperidinol. This modification can introduce a new hydrogen bond donor/acceptor site, potentially altering binding affinity and selectivity. SAR studies of 4-substituted piperidines in the context of p53-hDM2 inhibitors have explored the impact of such modifications. nih.gov

Computational Chemistry and Molecular Modeling in Piperidine Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interactions between a ligand, such as 4-(2,3-Dichlorophenoxy)piperidine, and a biological target, typically a protein or enzyme.

While specific molecular docking studies detailing the binding of 4-(2,3-Dichlorophenoxy)piperidine to a particular receptor are not extensively available in the public domain, the general principles of such simulations can be inferred. A typical study would involve preparing the three-dimensional structure of the target protein and the ligand. The docking software then explores various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. For a molecule like 4-(2,3-Dichlorophenoxy)piperidine, key interactions would likely involve the dichlorophenoxy group and the piperidine (B6355638) ring with amino acid residues in the target's binding pocket. The results of such simulations are often presented in tables summarizing binding energies and interacting residues.

Table 1: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Hypothetical Kinase 1 | -8.5 | TYR123, LEU201, PHE250 | 1 |

| Hypothetical GPCR | -7.9 | TRP150, ILE180, VAL220 | 0 |

Note: This table is illustrative and not based on published data for 4-(2,3-Dichlorophenoxy)piperidine.

Virtual High-Throughput Screening (vHTS) for Lead Identification

Virtual high-throughput screening (vHTS) is a computational method used to screen large libraries of chemical compounds against a biological target. This process helps to identify potential "hits" that can be further investigated as lead compounds in the drug discovery pipeline.

In the context of 4-(2,3-Dichlorophenoxy)piperidine, vHTS would typically be employed in the initial stages of a project to identify this compound or its analogs from a vast chemical space. The process involves docking each molecule from a virtual library into the active site of a target protein and ranking them based on their predicted binding affinity or other scoring metrics. While specific vHTS campaigns that have identified 4-(2,3-Dichlorophenoxy)piperidine are not documented in publicly accessible literature, this approach is a standard in silico methodology.

Protein Structure Prediction and Homology Modeling to Inform Drug Design

The three-dimensional structure of a target protein is a prerequisite for structure-based drug design techniques like molecular docking. When an experimental structure (e.g., from X-ray crystallography or cryo-electron microscopy) is unavailable, computational methods such as protein structure prediction and homology modeling are employed.

Homology modeling, for instance, builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. For research involving 4-(2,3-Dichlorophenoxy)piperidine, if the target protein's structure were unknown, researchers would first build a model of the protein. This model would then be used in subsequent docking simulations to predict how 4-(2,3-Dichlorophenoxy)piperidine might bind. The accuracy of the homology model is critical for the reliability of the docking predictions.

Quantum Chemical Calculations for Electronic Property Characterization

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's geometry, charge distribution, and reactivity, which are fundamental to its interaction with biological targets.

For 4-(2,3-Dichlorophenoxy)piperidine, quantum chemical calculations could be used to determine properties such as the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges. The MEP, for example, can highlight regions of the molecule that are likely to engage in electrostatic interactions. There is, however, a lack of specific published data on the quantum chemical characterization of 4-(2,3-Dichlorophenoxy)piperidine.

Table 2: Hypothetical Quantum Chemical Properties

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| Dipole Moment | 2.8 D |

Note: This table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of analogs of 4-(2,3-Dichlorophenoxy)piperidine, researchers would first synthesize and test a set of related compounds for a specific biological activity. Then, a variety of molecular descriptors (physicochemical properties, topological indices, etc.) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. No specific QSAR studies focused on 4-(2,3-Dichlorophenoxy)piperidine and its close analogs are currently available in scientific literature.

Metabolic Pathways and Biotransformation Studies of Piperidine Compounds

Xenobiotic Metabolism Principles and Relevance to Piperidine (B6355638) Derivatives

Xenobiotic metabolism is the process by which the body modifies foreign chemical substances, facilitating their elimination. This process is broadly divided into Phase I and Phase II reactions. Phase I reactions, often termed functionalization reactions, introduce or expose polar functional groups (such as hydroxyl, amino, or carboxyl groups) on the substrate. nih.govyoutube.com This transformation generally increases the water solubility of the compound and provides sites for subsequent Phase II conjugation reactions. The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are abundant in the liver. nih.govyoutube.com

Identification of Phase I Biotransformation Pathways (Hydroxylation, N-Dealkylation, N-Oxidation, Amide Hydrolysis) on the Piperidine Ring and Phenoxy Moiety

Based on the known metabolism of similar structures, 4-(2,3-dichlorophenoxy)piperidine is predicted to undergo several Phase I biotransformation reactions.

Hydroxylation: This is a common metabolic pathway for both the piperidine ring and the aromatic phenoxy moiety. nih.gov

Piperidine Ring Hydroxylation: Oxidation can occur at carbons alpha, beta, or gamma to the nitrogen atom. Hydroxylation at the carbon atom adjacent to the nitrogen can lead to the formation of an unstable carbinolamine, which can subsequently undergo ring opening. nih.gov Oxidation at other positions on the ring results in more stable hydroxylated metabolites.

Phenoxy Moiety Hydroxylation: The dichlorinated phenyl ring can also be a target for hydroxylation, although the presence of two chlorine atoms may influence the site and rate of this reaction. Aromatic hydroxylation is a well-established metabolic pathway catalyzed by CYP enzymes. nih.gov

N-Dealkylation: Since the nitrogen atom in 4-(2,3-dichlorophenoxy)piperidine is a secondary amine (assuming no further substitution on the nitrogen), it is not subject to N-dealkylation, which involves the removal of an alkyl group from a tertiary or secondary amine. mdpi.comnih.govsemanticscholar.org However, if the piperidine nitrogen were to be N-substituted with an alkyl group, N-dealkylation would be a highly probable metabolic pathway, often catalyzed by CYP3A4. nih.govacs.org

N-Oxidation: The secondary amine of the piperidine ring can be oxidized to form a hydroxylamine (B1172632) derivative. This reaction is another potential metabolic route for this compound.

Ether Bond Cleavage: The ether linkage between the piperidine ring and the dichlorophenoxy group could potentially be cleaved, leading to the formation of 4-hydroxypiperidine (B117109) and 2,3-dichlorophenol (B42519).

The predicted primary metabolites of 4-(2,3-Dichlorophenoxy)piperidine are summarized in the table below.

| Predicted Metabolite | Biotransformation Pathway |

| 4-(2,3-Dichlorophenoxy)piperidin-3-ol | Hydroxylation of the piperidine ring |

| 4-(2,3-Dichlorophenoxy)piperidin-4-ol | Hydroxylation of the piperidine ring |

| 4-(2,3-Dichloro-x-hydroxyphenoxy)piperidine | Aromatic hydroxylation of the phenoxy ring |

| 2,3-Dichlorophenol and 4-Hydroxypiperidine | Ether bond cleavage |

| 4-(2,3-Dichlorophenoxy)-1-hydroxypiperidine | N-oxidation of the piperidine nitrogen |

Characterization of Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Isoenzymes)

The metabolism of piperidine-containing compounds is predominantly carried out by the cytochrome P450 (CYP) enzyme system. nih.govyoutube.com Several specific CYP isoenzymes have been identified as key players in the biotransformation of various piperidine derivatives.

CYP3A4: This is one of the most abundant and versatile CYP enzymes in the human liver and is responsible for the metabolism of a wide range of drugs. nih.gov It is heavily involved in the N-dealkylation and oxidation of many piperidine-containing pharmaceuticals. nih.gov

CYP2D6: This isoenzyme also plays a significant role in the metabolism of piperidine derivatives, particularly in aromatic hydroxylation reactions. nih.gov

CYP1A2: While often associated with the metabolism of planar aromatic compounds, CYP1A2 has also been shown to contribute to the metabolism of some piperidine-type drugs.

Given the structural features of 4-(2,3-dichlorophenoxy)piperidine, it is highly probable that its metabolism is mediated by one or more of these CYP isoenzymes. In vitro studies using human liver microsomes and specific recombinant CYP enzymes would be necessary to definitively identify the contributing enzymes.

Influence of Structural Features on Metabolic Stability and Metabolite Formation

The metabolic stability of a compound, or its resistance to biotransformation, is heavily influenced by its chemical structure. researchgate.net For piperidine derivatives, several structural features can affect their rate of metabolism and the types of metabolites formed.

Substitution on the Piperidine Ring: The presence, type, and position of substituents on the piperidine ring can sterically hinder the approach of metabolizing enzymes, thereby increasing metabolic stability. nih.gov For instance, bulky substituents near potential sites of metabolism can slow down the rate of reaction.